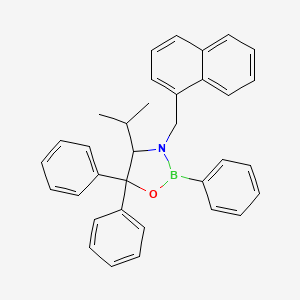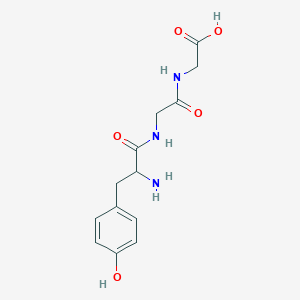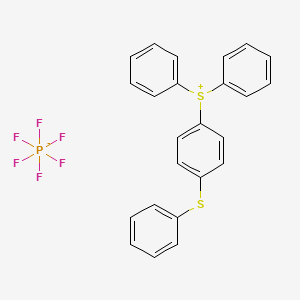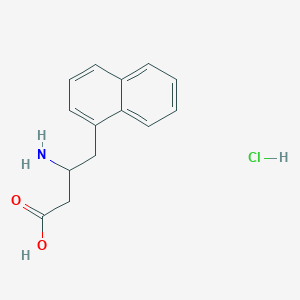
Pyrene-1,3,6,8-tetracarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrene-1,3,6,8-tetracarbaldehyde is a polycyclic aromatic compound with the molecular formula C20H10O4. It is a derivative of pyrene, a well-known polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four aldehyde groups attached to the pyrene core at the 1, 3, 6, and 8 positions. This compound is of significant interest due to its unique photophysical and electronic properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrene-1,3,6,8-tetracarbaldehyde typically involves the functionalization of pyrene. One common method is the oxidation of pyrene derivatives. For example, pyrene can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions to introduce aldehyde groups at the desired positions . Another approach involves the use of Vilsmeier-Haack reaction, where pyrene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the tetracarbaldehyde derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and controlled synthesis. The choice of oxidizing agents and reaction conditions is optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
Pyrene-1,3,6,8-tetracarbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Pyrene-1,3,6,8-tetracarboxylic acid.
Reduction: Pyrene-1,3,6,8-tetrahydroxy.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
科学的研究の応用
Pyrene-1,3,6,8-tetracarbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of pyrene-1,3,6,8-tetracarbaldehyde is largely dependent on its ability to interact with other molecules through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions enable the compound to act as a fluorescent probe, allowing it to bind to specific molecular targets and pathways . In biological systems, it can interact with proteins, nucleic acids, and other biomolecules, making it useful for imaging and diagnostic applications .
類似化合物との比較
Similar Compounds
Pyrene-1,3,6,8-tetracarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
1,3,6,8-Tetrakis(6-(octyloxy)naphthalene-2-yl)pyrene: A substituted pyrene derivative with different functional groups.
1,3,6,8-Tetrakis((E)-2-(6-(n-octyloxy)naphthalene-2-yl)vinyl)pyrene: Another substituted pyrene with vinyl groups.
Uniqueness
Pyrene-1,3,6,8-tetracarbaldehyde is unique due to its four aldehyde groups, which provide multiple reactive sites for further functionalization. This makes it a versatile compound for the synthesis of various derivatives and materials with tailored properties .
特性
分子式 |
C20H10O4 |
|---|---|
分子量 |
314.3 g/mol |
IUPAC名 |
pyrene-1,3,6,8-tetracarbaldehyde |
InChI |
InChI=1S/C20H10O4/c21-7-11-5-13(9-23)17-3-4-18-14(10-24)6-12(8-22)16-2-1-15(11)19(17)20(16)18/h1-10H |
InChIキー |
YFFCWJQSJYNSGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C(C=C2C=O)C=O)C=CC4=C(C=C(C1=C43)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[6-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)pyridin-3-yl]carbamoyl}prop-2-enoic acid](/img/structure/B12513483.png)

![2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium dichloride](/img/structure/B12513492.png)

![1-[4-(4-Methoxyquinazolin-2-yl)phenyl]ethanone](/img/structure/B12513520.png)

![6-(4-Chlorophenyl)-2-(3-phenylprop-2-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12513527.png)


![10-(2-Methylphenyl)benzo[h]quinoline](/img/structure/B12513542.png)
![5-{2-[(4-Chlorophenyl)amino]ethenyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B12513558.png)
![Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B12513562.png)
